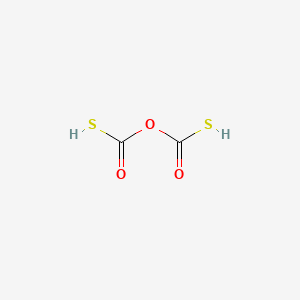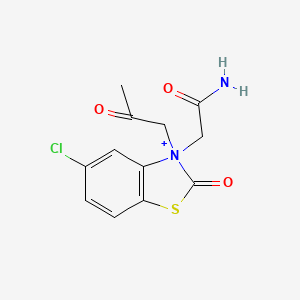
N-(Benzenecarbothioyl)-L-leucylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzenecarbothioyl)-L-leucylglycine is a compound of interest in various fields of chemistry and biology It is a derivative of L-leucylglycine, where the amino group is substituted with a benzenecarbothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-L-leucylglycine typically involves the reaction of L-leucylglycine with benzenecarbothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzenecarbothioyl)-L-leucylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenecarbothioyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenecarbothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Benzenecarbothioyl)-L-leucylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Benzenecarbothioyl)-L-leucylglycine involves its interaction with specific molecular targets. The benzenecarbothioyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool in research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Benzenecarbothioyl)-L-alanylglycine
- N-(Benzenecarbothioyl)-L-valylglycine
- N-(Benzenecarbothioyl)-L-isoleucylglycine
Uniqueness
N-(Benzenecarbothioyl)-L-leucylglycine is unique due to the presence of the L-leucylglycine backbone, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in studies where precise molecular interactions are required.
Propiedades
Número CAS |
33184-87-1 |
|---|---|
Fórmula molecular |
C15H20N2O3S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[[(2S)-2-(benzenecarbonothioylamino)-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)8-12(14(20)16-9-13(18)19)17-15(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |
Clave InChI |
RSPOSHMQFRIRMV-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=S)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)O)NC(=S)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



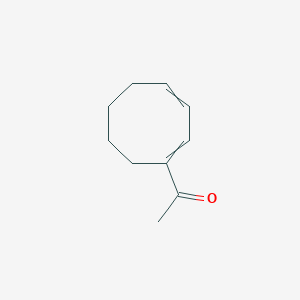

![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
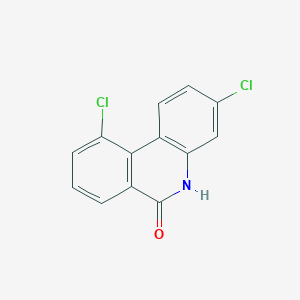
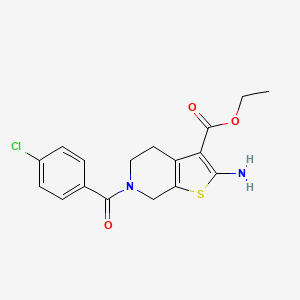
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
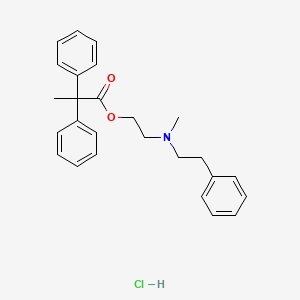

![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
